5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

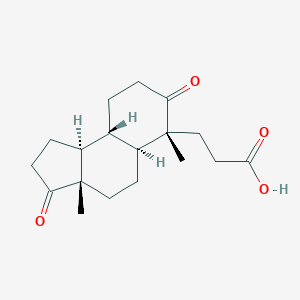

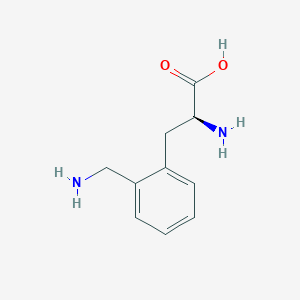

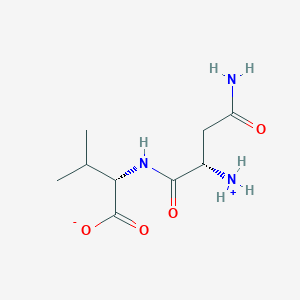

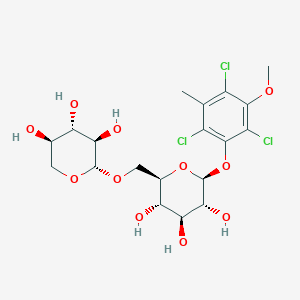

5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one, commonly known as DIBPD, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the α2/α3-subtypes of GABAA receptors, which are involved in the regulation of anxiety, sleep, and sedation. DIBPD has been studied extensively for its potential therapeutic applications in the treatment of anxiety disorders and sleep disorders.

Wirkmechanismus

DIBPD acts as a positive allosteric modulator of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the brain. By binding to the α2/α3-subtypes of GABAA receptors, DIBPD enhances the inhibitory effects of GABA on neuronal activity, leading to a decrease in anxiety, arousal, and wakefulness. DIBPD also has some affinity for the α1-subtype of GABAA receptors, which are involved in the sedative and hypnotic effects of benzodiazepines.

Biochemical and Physiological Effects:

DIBPD has been shown to have a range of biochemical and physiological effects in animal and human studies. These include anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects. DIBPD has also been found to modulate the release of various neurotransmitters, including GABA, glutamate, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

DIBPD has several advantages as a research tool for studying the role of GABAA receptors in neuropsychiatric disorders. It is a potent and selective ligand for the α2/α3-subtypes of GABAA receptors, which are the main targets for benzodiazepines in the brain. DIBPD has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, DIBPD has some limitations as a research tool, including its high cost, limited availability, and potential for side effects such as sedation and amnesia.

Zukünftige Richtungen

There are several future directions for research on DIBPD and its potential therapeutic applications. One area of interest is the development of more selective and potent ligands for the α2/α3-subtypes of GABAA receptors, which could have improved efficacy and safety profiles compared to existing benzodiazepines. Another area of interest is the investigation of the role of GABAA receptors in the pathophysiology of neuropsychiatric disorders, such as anxiety, depression, and schizophrenia, and the development of novel treatments based on this knowledge. Finally, there is a need for further research on the long-term effects of DIBPD and other benzodiazepines on brain function and cognition, particularly in elderly and vulnerable populations.

Synthesemethoden

DIBPD can be synthesized by a multistep process involving the reaction of 4-(4-(Diethylamino)butyl)-1-piperidinylamine with 10,11-dihydrobenzo[b][1,4]diazepine-5,11-dione in the presence of a suitable solvent and a catalyst. The reaction proceeds via a series of intermediate steps, including N-alkylation, ring closure, and oxidation, to yield the final product in high purity and yield.

Wissenschaftliche Forschungsanwendungen

DIBPD has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of anxiety disorders, sleep disorders, and other neuropsychiatric conditions. In animal models, DIBPD has been shown to have anxiolytic, sedative, and hypnotic effects, which are mediated by its selective binding to the α2/α3-subtypes of GABAA receptors. In clinical trials, DIBPD has been found to be effective in reducing anxiety symptoms and improving sleep quality in patients with generalized anxiety disorder, panic disorder, and insomnia.

Eigenschaften

CAS-Nummer |

142860-99-9 |

|---|---|

Produktname |

5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one |

Molekularformel |

C28H38N4O2 |

Molekulargewicht |

462.6 g/mol |

IUPAC-Name |

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C28H38N4O2/c1-3-30(4-2)18-10-9-11-22-16-19-31(20-17-22)21-27(33)32-25-14-7-5-12-23(25)28(34)29-24-13-6-8-15-26(24)32/h5-8,12-15,22H,3-4,9-11,16-21H2,1-2H3,(H,29,34) |

InChI-Schlüssel |

SRLMLQNXERJQPS-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

Kanonische SMILES |

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

Andere CAS-Nummern |

142860-99-9 |

Synonyme |

5-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one DIBA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)